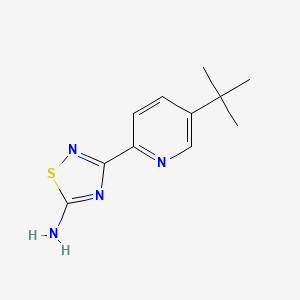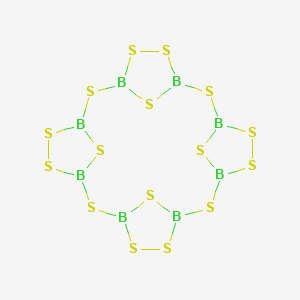
Octaboron hexadecasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octaboron hexadecasulfide is a chemical compound with the formula B8S16. It is known for its unique structure and properties, which make it an interesting subject of study in various scientific fields. The compound consists of eight boron atoms and sixteen sulfur atoms, forming a complex molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octaboron hexadecasulfide typically involves the reaction of boron and sulfur under controlled conditions. One common method is the direct combination of elemental boron and sulfur at high temperatures. This reaction requires precise control of temperature and pressure to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as chemical vapor deposition or other high-temperature processes. These methods allow for the large-scale production of the compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Octaboron hexadecasulfide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique arrangement of boron and sulfur atoms in the molecule .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various halogens for substitution reactions. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce boron oxides and sulfur oxides, while reduction reactions may yield boron sulfides with different stoichiometries .
Scientific Research Applications
Octaboron hexadecasulfide has a wide range of applications in scientific research. In chemistry, it is studied for its unique bonding and structural properties. In biology and medicine, it may be explored for potential therapeutic uses, although specific applications in these fields are still under investigation. In industry, the compound’s properties make it useful in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of octaboron hexadecasulfide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in complex chemical reactions, influencing its behavior in different environments. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to octaboron hexadecasulfide include other boron-sulfur compounds such as diboron tetrakisulfide (B2S4) and tetraboron octasulfide (B4S8). These compounds share some structural similarities but differ in the number of boron and sulfur atoms and their specific arrangements .
Uniqueness: this compound is unique due to its specific molecular structure, which consists of eight boron atoms and sixteen sulfur atoms. This arrangement gives it distinct chemical and physical properties that set it apart from other boron-sulfur compounds .
Properties
CAS No. |
73825-17-9 |
|---|---|
Molecular Formula |
B8S16 |
Molecular Weight |
599.6 g/mol |
IUPAC Name |
2,4,5,7,9,10,12,14,15,17,19,20,21,22,23,24-hexadecathia-1,3,6,8,11,13,16,18-octaborapentacyclo[16.2.1.13,6.18,11.113,16]tetracosane |
InChI |
InChI=1S/B8S16/c9-1-13-3-10-4(20-19-3)15-7-12-8(24-23-7)16-6-11-5(21-22-6)14-2(9)18-17-1 |
InChI Key |
HJLBFICKQLTZJR-UHFFFAOYSA-N |
Canonical SMILES |
B12SB(SB3SB(SB4SB(SB5SB(S1)SS5)SS4)SS3)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


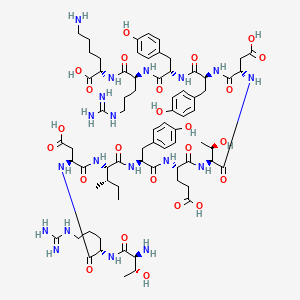
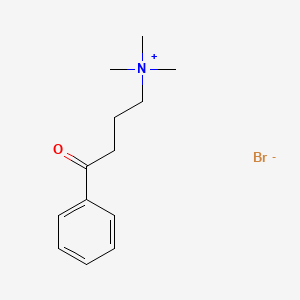

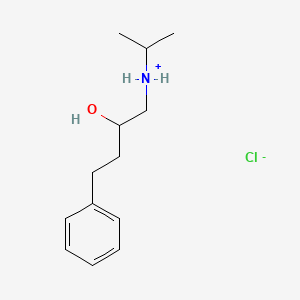
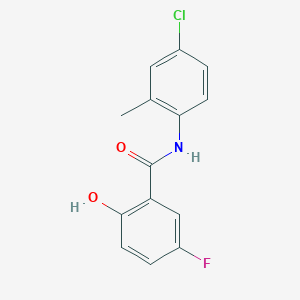
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester](/img/structure/B13754150.png)
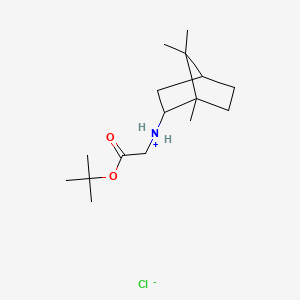
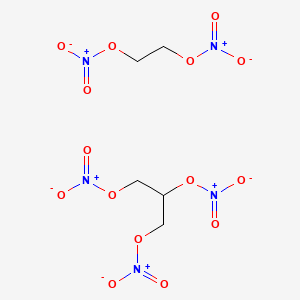
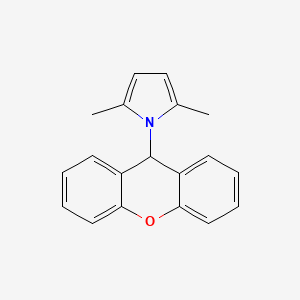
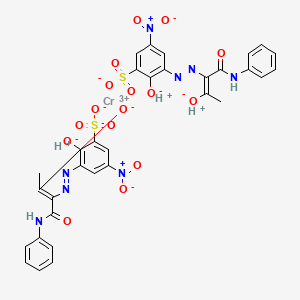
![7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-](/img/structure/B13754189.png)
